

Application Notes and Protocols for Protecting Group Strategies in Polyfunctional Isoindoline Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *tert*-Butyl isoindoline-2-carboxylate

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Introduction: Navigating the Synthetic Challenges of Polyfunctional Isoindoline Scaffolds

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous clinically significant drugs, including the immunomodulatory agents lenalidomide and pomalidomide.[1][2] The therapeutic efficacy of these molecules often arises from the precise spatial arrangement of various functional groups appended to the isoindoline framework. However, the very polyfunctionality that imparts biological activity also presents considerable challenges during chemical synthesis. The presence of multiple reactive sites, such as the secondary amine of the isoindoline ring, and potentially exocyclic amines, hydroxyl groups, and carboxylic acids, necessitates a sophisticated and strategic approach to the use of protecting groups.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of protecting group strategies tailored for polyfunctional isoindoline derivatives. Moving beyond a simple recitation of protocols, this

document elucidates the chemical reasoning behind the selection of specific protecting groups, the nuances of their application, and the strategic sequencing of protection and deprotection steps to achieve the desired synthetic outcomes. The principles of orthogonality and chemoselectivity are central themes, providing a framework for the rational design of synthetic routes to complex isoindoline-based molecules.

Strategic Selection of Protecting Groups for Isoindoline Derivatives

The successful synthesis of a polyfunctional isoindoline derivative hinges on the judicious selection of protecting groups that can be introduced and removed under conditions that are compatible with the rest of the molecule. The key to a robust protecting group strategy lies in the concept of orthogonality, where each protecting group can be removed by a specific set of reagents that do not affect other protecting groups present in the molecule.[3][4]

This section will detail the most commonly employed and effective protecting groups for the functional groups typically encountered in isoindoline chemistry: the endocyclic secondary amine, and exocyclic primary amines, hydroxyls, and carboxylic acids.

Protecting the Isoindoline Nitrogen

The secondary amine of the isoindoline ring is often a site of desired and undesired reactivity. Its protection is crucial to prevent N-alkylation, N-acylation, or other side reactions during the modification of other parts of the molecule. The two most widely used protecting groups for the isoindoline nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[5]

- **tert-Butoxycarbonyl (Boc) Group:** The Boc group is favored for its stability under a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis.[6] It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O and is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][7]
- **Benzyloxycarbonyl (Cbz or Z) Group:** The Cbz group offers an orthogonal protection strategy to the Boc group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[6][7] This makes it an excellent choice when acid-labile groups are present elsewhere in the molecule.

Orthogonal Protection Strategies in Action: A Visual Guide

The following diagram illustrates a conceptual workflow for the orthogonal protection of a hypothetical polyfunctional isoindoline derivative bearing a hydroxyl, a carboxylic acid, and an exocyclic primary amine group, in addition to the endocyclic secondary amine.



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Figure 1: A conceptual workflow for an orthogonal protecting group strategy.

Data Presentation: A Comparative Analysis of Common Protecting Groups

The choice of a protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative overview of the stability of the most common protecting groups for amines, alcohols, and carboxylic acids under various deprotection conditions. This allows for the strategic planning of orthogonal protection schemes.

Protecting Group	Functional Group Protected	Stable To	Labile To
Boc (tert-Butoxycarbonyl)	Amine	Basic hydrolysis, Hydrogenolysis, Nucleophiles	Strong acids (TFA, HCl)[6]
Cbz (Benzyloxycarbonyl)	Amine	Mild acids and bases	Catalytic hydrogenolysis (H ₂ , Pd/C), Strong acids (HBr/AcOH)[6]
TBDMS (tert-Butyldimethylsilyl)	Alcohol	Mild acids and bases, Hydrogenolysis	Fluoride ions (TBAF), Strong acids[8]
Methyl Ester	Carboxylic Acid	Mild acidic and basic conditions, Hydrogenolysis	Saponification (e.g., LiOH, NaOH)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the protection and deprotection of functional groups commonly found on isoindoline scaffolds.

Protocol 1: N-Boc Protection of the Isoindoline Nitrogen

This protocol describes the protection of the secondary amine of the isoindoline ring using di-tert-butyl dicarbonate.

Materials:

- Isoindoline derivative (1.0 equiv)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the isoindoline derivative in DCM or THF.
- Add triethylamine or DIPEA to the solution.
- Add di-tert-butyl dicarbonate portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer with saturated aqueous NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Mediated Deprotection of the N-Boc Group

This protocol details the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

- N-Boc protected isoindoline derivative (1.0 equiv)
- Trifluoroacetic acid (TFA) (10-20 equiv)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the N-Boc protected isoindoline derivative in DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid to the cooled solution.
- Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours, monitoring by TLC.
- Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO_3 solution until gas evolution ceases.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the deprotected isoindoline derivative.

Protocol 3: N-Cbz Protection of the Isoindoline Nitrogen

This protocol describes the protection of the isoindoline nitrogen using benzyl chloroformate.

Materials:

- Isoindoline derivative (1.0 equiv)
- Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
- Sodium bicarbonate (NaHCO_3) or Potassium carbonate (K_2CO_3) (2.0 equiv)
- Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the isoindoline derivative in a mixture of THF and water.
- Add sodium bicarbonate or potassium carbonate to the solution.
- Cool the mixture to 0 °C and slowly add benzyl chloroformate.
- Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, extract the mixture with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Materials:

- N-Cbz protected isoindoline derivative (1.0 equiv)
- Palladium on carbon (10% Pd/C) (5-10 mol% by weight)
- Methanol (MeOH) or Ethanol (EtOH)

- Hydrogen (H₂) gas balloon or a hydrogenation apparatus

Procedure:

- Dissolve the N-Cbz protected isoindoline derivative in methanol or ethanol in a flask suitable for hydrogenation.
- Carefully add the 10% Pd/C catalyst to the solution.
- Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours, monitoring by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the Celite® pad with methanol or ethanol.
- Concentrate the filtrate under reduced pressure to obtain the deprotected isoindoline derivative.

Protocol 5: TBDMS Protection of a Hydroxyl Group

This protocol describes the protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

- Hydroxy-substituted isoindoline derivative (1.0 equiv)
- tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
- Imidazole (2.2 equiv)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)

- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the hydroxy-substituted isoindoline derivative and imidazole in DMF.
- Add TBDMS-Cl to the solution at room temperature.
- Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 6: TBAF-Mediated Deprotection of a TBDMS Ether

This protocol details the cleavage of a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).

Materials:

- TBDMS-protected isoindoline derivative (1.0 equiv)
- Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
- Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the TBDMS-protected isoindoline derivative in THF.
- Add the TBAF solution at room temperature.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding saturated aqueous NH_4Cl solution.
- Extract the mixture with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 7: Methyl Esterification of a Carboxylic Acid

This protocol describes the formation of a methyl ester from a carboxylic acid using methanol under acidic conditions (Fischer Esterification).

Materials:

- Isoindoline carboxylic acid derivative (1.0 equiv)
- Methanol (MeOH) (as solvent)
- Concentrated sulfuric acid (H_2SO_4) (catalytic amount, e.g., 2-3 drops)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend or dissolve the isoindoline carboxylic acid derivative in methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux for 4-24 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO_3 solution to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the methyl ester.

Protocol 8: Saponification of a Methyl Ester

This protocol details the hydrolysis of a methyl ester to the corresponding carboxylic acid using lithium hydroxide.

Materials:

- Isoindoline methyl ester derivative (1.0 equiv)
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) (2.0-3.0 equiv)
- Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the isoindoline methyl ester derivative in a mixture of THF and water.
- Add lithium hydroxide monohydrate and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
- Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Case Study: Protecting Group Strategy in the Synthesis of Pomalidomide Analogs

The synthesis of pomalidomide and its analogs provides a real-world example of the strategic use of protecting groups. A key step in many synthetic routes involves the coupling of a substituted phthalic anhydride or a related precursor with 3-aminopiperidine-2,6-dione. Often, the aromatic ring of the phthalic anhydride precursor is functionalized with a primary amine, which requires protection to prevent undesired side reactions.

Figure 2: A simplified comparison of synthetic strategies for pomalidomide.

In a common approach, a 4-nitro-substituted phthalic anhydride is used, where the nitro group serves as a precursor to the amine. The nitro group is then reduced to the primary amine in a late-stage hydrogenation step. This "protecting group-free" approach is efficient but can be limited by the availability of the starting nitro-phthalic anhydrides.

An alternative strategy involves using a phthalic anhydride bearing a protected amino group, such as an N-Cbz protected amine. This allows for greater flexibility in the synthesis of diverse analogs. The Cbz group is stable during the condensation with 3-aminopiperidine-2,6-dione and can be removed in the final step by catalytic hydrogenolysis.^[9] This latter step can

sometimes be combined with other reductions if needed, showcasing the versatility of this protecting group.

Conclusion and Future Perspectives

The strategic implementation of protecting groups is indispensable for the successful synthesis of polyfunctional isoindoline derivatives. A thorough understanding of the principles of orthogonality and the specific reactivity of the isoindoline scaffold allows for the rational design of synthetic routes to complex and medically relevant molecules. The protocols and comparative data presented in this guide serve as a practical resource for chemists in the field. As the demand for novel isoindoline-based therapeutics continues to grow, the development of new and more efficient protecting group strategies will undoubtedly remain a key area of research, enabling the construction of increasingly complex and potent drug candidates.

References

- Greene, T. W., & Wuts, P. G. M. (1999). *Protective Groups in Organic Synthesis*. Wiley-Interscience.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. (n.d.). Retrieved from [\[Link\]](#)
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge. Retrieved from [\[Link\]](#)
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [\[Link\]](#)
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). RSC Publishing. Retrieved from [\[Link\]](#)
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [\[Link\]](#)
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). PMC - NIH. Retrieved from [\[Link\]](#)
- Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH. Retrieved from [\[Link\]](#)

- Nitrogen Protecting Groups: Recent Developments and New Applications. (2020). ResearchGate. Retrieved from [[Link](#)]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules. Retrieved from [[Link](#)]
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC. Retrieved from [[Link](#)]
- Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. (2021). PubMed Central. Retrieved from [[Link](#)]
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [[Link](#)]
- Synthesis of Saturated N-Heterocycles. (2018). The Journal of Organic Chemistry. Retrieved from [[Link](#)]
- Synthesis of 1 H -Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. (2024). ResearchGate. Retrieved from [[Link](#)]
- Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. (2020). PubMed. Retrieved from [[Link](#)]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). MDPI. Retrieved from [[Link](#)]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Retrieved from [[Link](#)]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [[Link](#)]
- Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2021). ResearchGate. Retrieved from [[Link](#)]

- Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (2023). PMC - PubMed Central. Retrieved from [[Link](#)]
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Retrieved from [[Link](#)]
- Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. (2023). ResearchGate. Retrieved from [[Link](#)]
- 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved from [[Link](#)]
- Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure. Retrieved from [[Link](#)]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved from [[Link](#)]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PMC - NIH. Retrieved from [[Link](#)]
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing - The Royal Society of Chemistry. Retrieved from [[Link](#)]
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Retrieved from [[Link](#)]
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. Retrieved from [[Link](#)]
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Preprints.org. Retrieved from [[Link](#)]
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. Retrieved from [[Link](#)]

- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC - PubMed Central. Retrieved from [\[Link\]](#)
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). ResearchGate. Retrieved from [\[Link\]](#)
- Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). PMC - NIH. Retrieved from [\[Link\]](#)
- Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl₃ · 7H₂O–NaI System in Acetonitrile. (2007). ResearchGate. Retrieved from [\[Link\]](#)
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved from [\[Link\]](#)
- Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2015). ResearchGate. Retrieved from [\[Link\]](#)
- Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. (2011). PMC - NIH. Retrieved from [\[Link\]](#)
- A Review on Medicinally Important Heterocyclic Compounds. (2022). IntechOpen. Retrieved from [\[Link\]](#)
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH. Retrieved from [\[Link\]](#)
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Retrieved from [\[Link\]](#)
- A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. (2012). PMC - NIH. Retrieved from [\[Link\]](#)

- CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). [www.rhodium.ws]. Retrieved from [Link]

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- 8. [tert-Butyldimethylsilyl Ethers](https://www.organic-chemistry.org) [organic-chemistry.org]
- 9. [Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Protecting Group Strategies in Polyfunctional Isoindoline Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528376/docs#application-notes-and-protocols-for-protecting-group-strategies-in-polyfunctional-isoindoline-derivatives]

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